molecular formula C23H24N4O B15111338 N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15111338
M. Wt: 372.5 g/mol
InChI Key: CPRFCKIKAQWUGG-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-methoxyphenyl group at the N7 position, a methyl group at C2, a phenyl group at C3, and a propyl chain at C5 (Fig. 1). This scaffold is structurally analogous to anti-mycobacterial and anti-tubercular agents reported in recent literature, where substitutions on the pyrimidine core and N7 amine significantly influence bioactivity . While direct synthesis data for this compound are unavailable, its structural analogs (e.g., N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine) are synthesized via Suzuki coupling or nucleophilic aromatic substitution, suggesting similar routes for its preparation .

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H24N4O/c1-4-8-19-15-21(24-18-11-13-20(28-3)14-12-18)27-23(25-19)22(16(2)26-27)17-9-6-5-7-10-17/h5-7,9-15,24H,4,8H2,1-3H3

InChI Key

CPRFCKIKAQWUGG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)OC)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 3-aminopyrazoles with formylated active proton compounds. One common method includes the reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to yield 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. This intermediate is then condensed with formylated compounds to produce the desired pyrazolopyrimidine .

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles, such as ultrasound-assisted synthesis in aqueous media. This approach not only enhances the yield but also reduces the reaction time and avoids harsh reaction conditions .

Chemical Reactions Analysis

Influence of Solvents and Catalysts

  • Solvent effects : Ethanol and acetonitrile are commonly used for refluxing, while DMF or acetic acid may lead to alternative products (e.g., triazolo derivatives) .

  • Catalyst optimization : Pd(OAc)₂ or Cu(OAc)₂ can mediate reactions, but excessive TFA (>2 equivalents) may cause side reactions with the amine group .

Mechanistic Insights

The synthesis likely proceeds via nucleophilic attack of the amino group on the β-dicarbonyl compound, followed by cyclization to form the fused heterocycle. For example, the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds under Pd catalysis yields pyrazolo[1,5-a]pyridines .

Key Reaction Types and Products

Reaction Type Reagents/Conditions Product Key Observations
Cyclocondensation β-dicarbonyl compounds (e.g., ethyl acetoacetate), p-TSA, reflux in ethanolPyrazolo[1,5-a]pyrimidine derivativesForms the core structure; solvent choice influences regioselectivity .
Substitution Alkyl halides, nucleophilic aminesSubstituted pyrazolo[1,5-a]pyrimidinesAmine group acts as a nucleophile; steric/electronic factors affect reactivity .
Catalytic Cyclization Pd(OAc)₂, DMF or acetic acidTriazolo[1,5-a]pyridine derivativesSide products formed under specific solvent-catalyst combinations .

Challenges and Optimization Strategies

  • Selectivity : Controlling regioselectivity during cyclization requires careful tuning of reaction conditions (e.g., solvent, catalyst) .

  • Side reactions : Excessive TFA or DMF can lead to undesired products (e.g., triazolo derivatives) .

  • Yield improvement : Lower catalyst loadings and optimized solvent systems (e.g., ethanol vs. acetonitrile) enhance product purity and yield .

Functionalization and Reactivity

The compound’s reactivity stems from its amine group and aromatic substituents (e.g., methoxyphenyl, propyl). Potential reactions include:

  • Ammonolysis : Substitution of the amine group with electrophiles.

  • Coordination chemistry : Interaction with metal centers via lone pairs on the pyrimidine nitrogen atoms.

Scientific Research Applications

N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative that has gained attention in medicinal chemistry for its wide range of biological activities. This compound features a pyrazolo ring fused with a pyrimidine structure and is characterized by methoxyphenyl, methyl, phenyl, and propyl substituents.

Anticancer Properties

This compound shows promise as an anticancer agent. The uniqueness of this compound lies in its specific combination of substituents, which enhance its biological activity and maintain favorable pharmacokinetic properties, making it a valuable candidate for further research and development in therapeutic applications.

Structural Features and Biological Activities of Related Compounds

Structural modifications in pyrazolo[1,5-a]pyrimidine derivatives can lead to diverse biological activities. Here are a few examples:

Compound NameStructural FeaturesUnique Properties
3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amineChlorophenyl substitutionEnhanced anti-inflammatory activity
3-(4-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amineDimethyl substitutionImproved solubility
3-(3,4-dimethoxyphenyl)-5-methyl-N-[3-methylsulfonylphenylmethyl]pyrazolo[1,5-a]pyrimidin-7-amineDimethoxy and sulfonamide groupsIncreased potency against specific cancer types

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of specific enzymes and signaling pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, it may interfere with cell signaling pathways involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pyrazolo[1,5-a]pyrimidine core is highly modular, with substitutions at C3, C5, and N7 dictating pharmacological and physicochemical properties. Below is a comparison with key analogs:

Compound Name C3 Substituent C5 Substituent N7 Substituent Key Data/Activity Reference
N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine Phenyl Propyl 4-Methoxyphenyl Hypothesized: Enhanced solubility due to methoxy; potential anti-mycobacterial
N-(4-Chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine Phenyl Propyl 4-Chlorophenyl Synthesis confirmed; higher lipophilicity vs. methoxy analog
N-(4-Methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine Phenyl Propyl 4-Methylphenyl Synthesis confirmed; moderate metabolic stability
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl Phenyl Pyridin-2-ylmethyl Anti-mycobacterial activity (MIC: 0.5 µg/mL against M. tuberculosis)
3-(4-Chlorophenyl)-5-(tert-butyl)-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl tert-Butyl 3-Morpholinopropyl Hypothesized: Improved target binding due to morpholine

Key Observations :

  • N7 Substituents : The 4-methoxyphenyl group in the target compound may enhance solubility compared to chlorophenyl or methylphenyl analogs, critical for bioavailability . However, electron-withdrawing groups (e.g., Cl) could improve target binding in hydrophobic pockets .
  • C5 Substituents : Propyl chains balance lipophilicity and steric effects, while bulkier groups (e.g., tert-butyl) may reduce metabolic clearance .
  • C3 Substituents : Phenyl or fluorophenyl groups are common; fluorination improves metabolic stability and membrane permeability .

Biological Activity

N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of N-heterocyclic compounds that have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural diversity within this class allows for various modifications that can enhance their pharmacological profiles. The specific compound under review incorporates a methoxyphenyl group, which may influence its biological activity through enhanced lipophilicity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at specific phases (e.g., S phase) in cancer cells, leading to apoptosis.
  • Apoptosis Induction : The compound may activate apoptotic pathways, as evidenced by increased markers of early and late apoptosis in treated cells.
  • Enzyme Inhibition : The interaction with specific enzymes involved in cancer cell proliferation may also play a crucial role in its activity.

Case Studies and Research Findings

A comparative analysis of similar compounds provides insight into the potential efficacy of this compound:

CompoundCell LineIC50 (µM)Mechanism
Compound 9aHeLa2.59Cell cycle arrest at S phase
DoxorubicinHeLa2.35Standard chemotherapy agent
Compound 14gMCF74.66G2/M phase arrest

These findings suggest that the compound's potency may be comparable to established chemotherapeutics like doxorubicin, indicating its potential as a candidate for further development.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups. The presence of the methoxy group is particularly noteworthy as it may enhance the compound's solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodology : The synthesis typically involves a multi-step process starting with cyclization of pyrazolo[1,5-a]pyrimidine precursors. For example, coupling reactions between halogenated pyrazolopyrimidine intermediates and amines (e.g., 4-methoxyaniline) under Pd-catalyzed conditions yield the target compound. Key steps include:

  • Use of DMF or ethanol as solvents with K₂CO₃ as a base for nucleophilic substitution .
  • Optimization of reaction time (2–24 hours) and temperature (60–110°C) to improve yields .
  • Purification via column chromatography or preparative HPLC .
    • Challenges : Low yields in final steps (e.g., 11–56% in triazolopyrimidine derivatives) require catalyst screening or solvent optimization .

Q. How is the compound characterized structurally and spectroscopically?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments. For example, methoxy protons resonate at δ 3.79 ppm (singlet), while aromatic protons show splitting patterns dependent on substitution .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths, angles, and hydrogen-bonding networks. The pyrimidine core typically adopts a planar conformation with dihedral angles <15° relative to aryl substituents .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., HRMS (EI): 394.1783 for a related derivative) .

Q. What are the standard protocols for assessing its purity and stability?

  • Methodology :

  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm monitors purity (>95% threshold) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures often >200°C for pyrazolopyrimidines .
  • Solubility Testing : Measurements in DMSO, ethanol, or aqueous buffers guide formulation for biological assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent orientation or polymorphism?

  • Methodology :

  • SHELXL Refinement : Hydrogen-bonding networks (e.g., N–H⋯N or C–H⋯O interactions) stabilize crystal packing. For example, intramolecular H-bonds in N-(4-chlorophenyl) derivatives enforce planar conformations .
  • Polymorphism Analysis : Compare unit cell parameters (e.g., space group P2₁/c vs. P 1) and torsion angles across synthetic batches to detect polymorphic forms .
    • Case Study : In N-(2-fluorophenyl) analogs, dihedral angles between pyrimidine and aryl groups (e.g., 12.8°) correlate with bioactivity .

Q. What strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology :

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and enzyme concentrations (e.g., 10 nM for kinase assays) .
  • Off-Target Profiling : Screen against related enzymes (e.g., carbonic anhydrase isoforms) to rule out non-specific binding .
  • Data Triangulation : Combine IC₅₀ values, molecular docking (AutoDock Vina), and pharmacokinetic data (e.g., LogP = 3.5 for blood-brain barrier penetration) to validate mechanisms .

Q. How are structure-activity relationship (SAR) studies conducted for pyrazolopyrimidine derivatives?

  • Methodology :

  • Substituent Scanning : Compare analogs with varied substituents (e.g., trifluoromethyl vs. methyl groups) to assess impact on binding affinity .
  • Computational Modeling : Molecular dynamics simulations (AMBER/CHARMM) predict ligand-enzyme interactions. For example, the trifluoromethyl group enhances hydrophobic contacts with kinase ATP pockets .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) and aromatic π-π stacking motifs .

Q. What experimental designs mitigate synthetic byproducts or regioselectivity issues?

  • Methodology :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during coupling steps .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves regioselectivity in cyclization .
  • In Situ Monitoring : LC-MS tracks intermediate formation to optimize reaction quenching .

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